1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 19209-60-0
VCID: VC0196289
InChI: InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3
SMILES: CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31
Molecular Formula: C16H13NO
Molecular Weight: 235.29

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone

CAS No.: 19209-60-0

Cat. No.: VC0196289

Molecular Formula: C16H13NO

Molecular Weight: 235.29

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone - 19209-60-0

Specification

CAS No. 19209-60-0
Molecular Formula C16H13NO
Molecular Weight 235.29
IUPAC Name 1-benzo[b][1]benzazepin-11-ylethanone
Standard InChI InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3
SMILES CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31
Appearance Solid

Introduction

Chemical Properties and Structure

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone possesses distinct chemical and physical properties that define its behavior in various chemical reactions and biological systems. The molecular structure consists of a unique arrangement of atoms that contribute to its chemical identity and reactivity.

Molecular Structure and Identification

The molecular formula of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone is C16H13NO with a molecular weight of 235.28100 g/mol . The exact mass of the compound has been determined to be 235.10000 . This azepine derivative features a tricyclic structure with the acetyl group (CH3CO-) attached to the nitrogen of the seven-membered azepine ring.

PropertyValue
CAS Number19209-60-0
Molecular FormulaC16H13NO
Molecular Weight235.28100 g/mol
Exact Mass235.10000
Physical StateBrown solid
Polar Surface Area (PSA)20.31000
LogP3.92000
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available

The LogP value of 3.92 indicates that the compound is relatively lipophilic, suggesting good membrane permeability - an important consideration for potential pharmaceutical applications . The polar surface area (PSA) of 20.31 further characterizes its potential for interaction with biological systems .

Synthesis Methods

Several approaches have been documented for the synthesis of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone, with the most common methods involving the acetylation of 5H-dibenzo[b,f]azepine (iminostilbene).

Traditional Synthesis Approach

According to scientific literature, a well-established method for synthesizing 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone involves the reaction of 5H-dibenz[b,f]azepine with acetic anhydride. The procedure typically involves refluxing 5H-dibenz[b,f]azepine (approximately 10 mM) in acetic anhydride (25 ml) for a period of 6 hours . This approach represents a straightforward method for introducing the acetyl group to the nitrogen atom of the azepine ring.

The synthesis produces a brown solid, with the reaction mechanism involving nucleophilic attack by the nitrogen atom of the azepine ring on the carbonyl carbon of acetic anhydride, followed by the elimination of an acetate leaving group .

Alternative Synthesis Methods

An alternative route for obtaining 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone is through the direct reaction of iminostilbene with acetyl chloride . This method provides another approach that may offer advantages in terms of reaction conditions or yield depending on the specific requirements of the synthesis.

For the synthesis of the precursor compound iminostilbene (5H-dibenzo[b,f]azepine), patent literature describes an improved method involving diphenylamine compounds that undergo coupling in the presence of a phase transfer catalyst and a base in organic solvent . This represents a significant improvement over traditional synthesis routes that typically involve seven steps starting from o-nitrotoluene, offering advantages in terms of simplicity, cost-effectiveness, and environmental impact. The improved synthesis pathway can achieve yields exceeding 80% .

Reaction Conditions and Characterization

The specific reaction conditions for synthesizing 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone are critical for achieving optimal yield and purity. For the method involving acetic anhydride, the reaction is typically conducted at reflux temperature for several hours .

Characterization of the synthesized compound typically involves various analytical techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques confirm the structural features of the compound, including the characteristic carbonyl group of the acetyl functionality and the aromatic and heterocyclic ring systems .

Applications and Significance

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone holds importance in various scientific domains, particularly in pharmaceutical research and synthesis.

Pharmaceutical Applications

The compound serves as an important intermediate in pharmaceutical synthesis, particularly in the development of drugs related to the dibenzazepine family. The parent compound, iminostilbene (5H-dibenzo[b,f]azepine), is noted for its high physiological activity and extensive functional applications .

Iminostilbene is utilized in the synthesis of antiepileptic drugs including carbamazepine and oxcarbazepine, as well as the antidepressant imipramine . As an acetylated derivative of iminostilbene, 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone plays significant roles in the synthetic pathways of these and related pharmaceutical compounds.

Research Significance

Beyond its role as a synthetic intermediate, the compound is significant in research contexts for understanding structure-activity relationships within the azepine family of compounds. The related dibenzazepine derivatives have been investigated for various biological activities including antimicrobial and anti-inflammatory properties .

The acetylation of the nitrogen in the azepine ring represents a significant structural modification that can influence the compound's biological activity, pharmacokinetic properties, and potential therapeutic applications. The unique structural features of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone provide valuable insights into how structural modifications affect biological activity in this class of compounds.

Related Compounds and Derivatives

Several structural analogs and derivatives of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone have been documented in scientific literature, each with distinct properties and potential applications.

Structural Analogs

Important structural analogs include 1-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanone, which contains a saturated bond in the azepine ring . This hydrogenated variant is reported to appear as a white solid with a melting point range of 153-156°C .

Another notable analog is 1-(3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)ethanone, which incorporates a nitro group that significantly alters its chemical and biological properties.

Functional Derivatives

The literature also documents functional derivatives such as 10-methoxy-5H-dibenz[b,f]azepine, which is prepared from N-acetyl-5H-dibenz[b,f]azepine through bromination, demonstrating the utility of the acetylated compound as a precursor in further synthetic transformations .

Another important derivative is 5-chlorocarbonyl-10,11-dihydro-5H-dibenz[b,f]azepine, which is obtained by reacting 10,11-dihydro-5H-dibenz[b,f]azepine with phosgene in the presence of triethylamine. This compound appears as a white solid with a melting point range of 149-151°C and can serve as an important intermediate for further functionalization .

Table 2 presents a comparison of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone with some of its key structural analogs and derivatives.

Table 2: Comparison of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone with Related Compounds

CompoundMolecular FormulaKey Structural DifferencePhysical Appearance
1-(5H-Dibenzo[b,f]azepine-5-yl)ethanoneC16H13NOBase compoundBrown solid
1-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethanoneC16H15NOSaturated bond in azepine ringWhite solid, m.p. 153-156°C
10-methoxy-5H-dibenz[b,f]azepineC15H13NOMethoxy substitutionNot specified in available literature
5-chlorocarbonyl-10,11-dihydro-5H-dibenz[b,f]azepineC15H12NOClChlorocarbonyl group, saturated bondWhite solid, m.p. 149-151°C

Research Findings

Biological Activity Studies

Studies have investigated the antioxidant potential of synthesized dibenzazepine compounds, suggesting possible therapeutic applications . Additionally, related dibenzazepine derivatives have demonstrated promising antimicrobial and anti-inflammatory activities .

Research has shown that structural modifications to the basic dibenzazepine scaffold, including substitutions at the azepine nitrogen as in 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone, can significantly influence biological activity. For instance, compounds derived from 10-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide have been evaluated for their antimicrobial and anti-inflammatory properties, with several derivatives displaying impressive biological activity .

Synthetic Methodology Advancements

Recent research has focused on developing more efficient synthetic routes for dibenzazepine compounds, including iminostilbene and its derivatives. These advancements aim to address limitations in traditional synthesis methods, which often involve multiple steps, high costs, heavy pollution, and low yields .

The development of simplified synthesis methods, such as those using phase transfer catalysts and bases in organic solvents, represents a significant advancement in the field . These improved methodologies can potentially enhance the accessibility and cost-effectiveness of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone and related compounds for research and pharmaceutical applications.

Future Research Directions

Several promising avenues exist for future research involving 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone:

Synthesis Optimization

Future research could focus on further optimizing synthesis methods for 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone to improve yield, purity, and sustainability. This might involve exploring alternative catalysts, reaction conditions, or entirely new synthetic routes that offer advantages in terms of efficiency, cost-effectiveness, or environmental impact.

Biological Activity Exploration

Given the established biological activities of related dibenzazepine compounds, further investigation into the specific biological properties of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone could prove valuable. This might include screening for antimicrobial, anti-inflammatory, antiepileptic, or other pharmacological activities.

Structure-Activity Relationship Studies

Detailed structure-activity relationship studies comparing 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone with other dibenzazepine derivatives could provide valuable insights into how structural modifications affect biological activity. Understanding these relationships could guide the design of novel compounds with enhanced therapeutic properties.

Applications Development

Exploring new applications for 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone beyond its current use as a synthetic intermediate could expand its significance in pharmaceutical and chemical research. This might include investigating its potential as a building block for novel pharmaceutical compounds or exploring applications in materials science.

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